2-[(4-benzylpiperidin-1-yl)methyl]-6-(furan-2-yl)pyridazin-3(2H)-one
Description
2-[(4-Benzylpiperidin-1-yl)methyl]-6-(furan-2-yl)pyridazin-3(2H)-one is a pyridazinone derivative featuring a substituted heterocyclic core. The pyridazinone scaffold (C₄H₃N₂O) is functionalized at position 2 with a 4-benzylpiperidin-1-ylmethyl group and at position 6 with a furan-2-yl substituent. The 4-benzylpiperidine moiety introduces a lipophilic, nitrogen-containing bicyclic system, which may enhance blood-brain barrier penetration, while the furan group contributes to π-π stacking interactions in biological targets .
Properties
Molecular Formula |
C21H23N3O2 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-[(4-benzylpiperidin-1-yl)methyl]-6-(furan-2-yl)pyridazin-3-one |
InChI |
InChI=1S/C21H23N3O2/c25-21-9-8-19(20-7-4-14-26-20)22-24(21)16-23-12-10-18(11-13-23)15-17-5-2-1-3-6-17/h1-9,14,18H,10-13,15-16H2 |
InChI Key |
GCGVGIPKZKYJFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CN3C(=O)C=CC(=N3)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[(4-benzylpiperidin-1-yl)methyl]-6-(furan-2-yl)pyridazin-3(2H)-one typically involves multiple steps, starting from commercially available starting materialsReaction conditions often include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
2-[(4-benzylpiperidin-1-yl)methyl]-6-(furan-2-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-benzylpiperidin-1-yl)methyl]-6-(furan-2-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Pyridazinone derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds, emphasizing molecular features, physicochemical properties, and reported activities.
Structural and Molecular Comparisons
*Estimated based on substituent analysis.
Key Observations:
Substituent Diversity :
- The target compound uniquely combines a 4-benzylpiperidine group (lipophilic, basic) with a furan (polar, aromatic). This contrasts with halogenated analogs (e.g., bromine in , fluorine in ), which improve binding affinity but may increase toxicity.
- Piperidine derivatives (e.g., target compound) are common in CNS-targeting drugs due to their ability to modulate solubility and membrane permeability .
Biological Activity Trends: Pyridazinones with aryl/halogen substituents (e.g., ) often exhibit antimicrobial or antitumor activities. For example, highlights analogs with antitubercular and antifungal properties (MIC values: 1.25–25 µg/mL) . The absence of halogens in the target compound may reduce cytotoxicity but could limit potency against specific targets.
Physicochemical Properties :
- The target compound’s molecular weight (~350 Da) aligns with Lipinski’s rule of five, suggesting oral bioavailability.
- Fluorinated analogs (e.g., ) have higher logP values due to trifluoroethoxy groups, enhancing lipid solubility .
Biological Activity
The compound 2-[(4-benzylpiperidin-1-yl)methyl]-6-(furan-2-yl)pyridazin-3(2H)-one has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of 2-[(4-benzylpiperidin-1-yl)methyl]-6-(furan-2-yl)pyridazin-3(2H)-one can be described as follows:
| Property | Details |
|---|---|
| IUPAC Name | 2-[(4-benzylpiperidin-1-yl)methyl]-6-(furan-2-yl)pyridazin-3(2H)-one |
| Molecular Formula | C19H22N2O2 |
| Molecular Weight | 310.39 g/mol |
The mechanism by which this compound exerts its biological effects is primarily through the modulation of specific molecular targets, including enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may act as a potent inhibitor of poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair mechanisms. This inhibition can lead to the selective targeting of cancer cells, particularly those deficient in BRCA1, enhancing therapeutic efficacy while minimizing effects on normal cells .
Structure-Activity Relationship (SAR)
A detailed SAR analysis has indicated that modifications to the benzyl and piperidine moieties significantly influence the biological activity of the compound. For instance, substituents on the benzyl group have shown to enhance potency against cancer cell lines, while maintaining selectivity over normal cells. The presence of the furan moiety is also critical for activity, as it appears to facilitate interactions with target proteins .
In Vitro Studies
In vitro studies have demonstrated that 2-[(4-benzylpiperidin-1-yl)methyl]-6-(furan-2-yl)pyridazin-3(2H)-one exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 and MDA-MB 231. The IC50 values observed were in the low nanomolar range, indicating potent anti-proliferative effects .
In Vivo Studies
Animal models have been employed to assess the pharmacokinetics and therapeutic potential of this compound. Notably, studies have shown that it is well-tolerated at therapeutic doses, with an elimination profile suggesting extensive hepatic metabolism and renal excretion as primary routes of elimination.
Safety and Toxicity Profile
The safety profile of 2-[(4-benzylpiperidin-1-yl)methyl]-6-(furan-2-yl)pyridazin-3(2H)-one appears favorable based on preliminary toxicological assessments. It has demonstrated no significant hERG channel activity or CYP450 enzyme inhibition, which are common concerns in drug development . Further toxicological studies are warranted to fully elucidate its safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
